4-({4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}acetyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazole derivatives involves strategic functionalization to achieve potent biological activity. For instance, Díaz et al. (2012) described the synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists, highlighting the importance of pyrazole substituents and the necessity of a basic amine for activity, suggesting a similar synthetic strategy could be applicable for our compound of interest (Díaz et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been thoroughly investigated, exemplified by Prasad et al. (2018), who performed structural characterization using various spectroscopic techniques and X-ray diffraction studies for a novel bioactive heterocycle, indicating the importance of these methods in elucidating the structure of complex molecules like our compound of interest (Prasad et al., 2018).
Chemical Reactions and Properties
Mamedov et al. (2019) explored the reactivity of ethyl bromopyruvate with different amines, including morpholine, to afford tetrahydroindole derivatives, demonstrating the potential for diverse chemical reactivity and functionalization in compounds containing morpholine and related structures (Mamedov et al., 2019).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, of complex molecules are critical for their application in various fields. While specific studies on the physical properties of "4-({4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}acetyl)morpholine" were not identified, research on related compounds, such as those by Luescher et al. (2014), who introduced SnAP reagents for transforming aldehydes into N-unprotected piperazines and morpholines, can provide insights into the synthesis and potential physical properties of similar compounds (Luescher et al., 2014).
特性
IUPAC Name |
2-[4-(2-ethyl-5-propan-2-ylpyrazole-3-carbonyl)piperazin-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O3/c1-4-24-17(13-16(20-24)15(2)3)19(26)23-7-5-21(6-8-23)14-18(25)22-9-11-27-12-10-22/h13,15H,4-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESJPJGBOAEDKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)C)C(=O)N2CCN(CC2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。